molecular formula C6H9NO2S B13540029 methyl(2S)-2-isothiocyanatobutanoate

methyl(2S)-2-isothiocyanatobutanoate

Cat. No.: B13540029
M. Wt: 159.21 g/mol
InChI Key: JQEICALGZPXFNA-YFKPBYRVSA-N
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Description

Methyl(2S)-2-isothiocyanatobutanoate is an organic compound with the molecular formula C6H9NO2S It is a derivative of butanoic acid, featuring an isothiocyanate group (-N=C=S) attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(2S)-2-isothiocyanatobutanoate typically involves the reaction of an appropriate amino acid ester with thiophosgene. The general reaction can be represented as follows:

R-CH(NH2)-COOCH3+CSCl2R-CH(NCS)-COOCH3+HCl+H2S\text{R-CH(NH2)-COOCH3} + \text{CSCl2} \rightarrow \text{R-CH(NCS)-COOCH3} + \text{HCl} + \text{H2S} R-CH(NH2)-COOCH3+CSCl2→R-CH(NCS)-COOCH3+HCl+H2S

In this reaction, the amino acid ester (e.g., methyl 2-aminobutanoate) reacts with thiophosgene (CSCl2) under controlled conditions to yield the desired isothiocyanate compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for safety and environmental impact due to the use of thiophosgene, a hazardous reagent.

Chemical Reactions Analysis

Types of Reactions

Methyl(2S)-2-isothiocyanatobutanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Thioureas, carbamates, and dithiocarbamates.

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

Scientific Research Applications

Methyl(2S)-2-isothiocyanatobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and biologically active molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl(2S)-2-isothiocyanatobutanoate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with amino, hydroxyl, and thiol groups in proteins and enzymes. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which underlies its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl isothiocyanate: A simpler analog with a similar isothiocyanate group but lacking the butanoate moiety.

    Phenyl isothiocyanate: Contains a phenyl group instead of the butanoate moiety.

    Ethyl isothiocyanate: Similar structure but with an ethyl group instead of the butanoate moiety.

Uniqueness

Methyl(2S)-2-isothiocyanatobutanoate is unique due to the presence of both the isothiocyanate group and the butanoate ester moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for specific synthetic and research applications.

Biological Activity

Methyl(2S)-2-isothiocyanatobutanoate, a compound derived from glucosinolates, is known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in health and agriculture, supported by research findings and case studies.

Chemical Structure and Properties

This compound is an isothiocyanate with the following chemical structure:

  • Chemical Formula : C5_5H7_7N2_2S
  • Molecular Weight : 145.18 g/mol

Isothiocyanates are characterized by the presence of the -N=C=S functional group, which contributes to their biological activity.

Anticancer Properties

Research has highlighted the anticancer potential of this compound. Isothiocyanates are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Induction of Apoptosis : Studies indicate that this compound can trigger programmed cell death in cancer cell lines, such as breast and colon cancer cells .
  • Inhibition of Cell Proliferation : It has been observed to reduce the proliferation of cancer cells by interfering with cell cycle progression .

Antimicrobial Activity

This compound exhibits antimicrobial properties against a variety of pathogens:

  • Bacterial Inhibition : Research demonstrates its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use as a natural preservative in food products .
  • Fungal Activity : The compound has shown antifungal properties, inhibiting the growth of common fungal pathogens .

The biological activities of this compound are attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in target cells, leading to cellular damage and apoptosis .
  • Enzyme Inhibition : It inhibits specific enzymes involved in cancer progression and microbial metabolism, thereby exerting its effects .

Study on Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The IC50 values varied among different cell types, indicating its selective toxicity towards malignant cells.

Cell LineIC50 (µM)
MCF-7 (Breast)15
HT-29 (Colon)20
A549 (Lung)25

Antimicrobial Efficacy

In another study assessing antimicrobial efficacy, this compound was tested against several bacterial strains. The results indicated effective inhibition at varying concentrations.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus25 µg/mL
C. albicans30 µg/mL

Properties

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

methyl (2S)-2-isothiocyanatobutanoate

InChI

InChI=1S/C6H9NO2S/c1-3-5(7-4-10)6(8)9-2/h5H,3H2,1-2H3/t5-/m0/s1

InChI Key

JQEICALGZPXFNA-YFKPBYRVSA-N

Isomeric SMILES

CC[C@@H](C(=O)OC)N=C=S

Canonical SMILES

CCC(C(=O)OC)N=C=S

Origin of Product

United States

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